2-bromo-N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)benzenesulfonamide
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Description
“2-bromo-N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)benzenesulfonamide” is a chemical compound with potential for scientific research. It’s related to “2-Bromo-3-methylthiophene”, which is formed by bromination of 3-methyl thiophene with N-bromosuccinimide .
Synthesis Analysis
The synthesis of related compounds like “2-Bromo-3-methylthiophene” involves the bromination of 3-methyl thiophene with N-bromosuccinimide in the absence of benzoyl peroxide . It’s used in the preparation of poly(3,3′′′-dimethyl-(2,2′:5′,2′:5′,2′′′)tetrathiophene)) .Scientific Research Applications
Photodynamic Therapy Applications
The study by Pişkin, Canpolat, and Öztürk (2020) discusses the synthesis and characterization of new zinc phthalocyanines substituted with benzenesulfonamide derivative groups. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them potential candidates for Type II photosensitizers in photodynamic therapy for cancer treatment Pişkin, Canpolat, & Öztürk, 2020.
Sulfonamide-Sulfonimide Tautomerism
Branowska et al. (2022) synthesized 1,2,4-triazine-containing sulfonamide derivatives, which exhibit sulfonamide-sulfonimide tautomerism. This property, characterized by strong intermolecular hydrogen bonds, opens up possibilities in designing molecules with specific binding and reactivity profiles for various biochemical applications Branowska et al., 2022.
Synthesis of Complex Heterocycles
Kočí and Krchňák (2010) employed benzenesulfonyl chlorides in the synthesis of polymer-supported indazoles, leading to complex fused heterocycles. These compounds have potential applications in pharmaceuticals and materials science due to their diverse structural features and biological activities Kočí & Krchňák, 2010.
Directed Ortho Metalation
Familoni (2002) discussed the use of benzenesulfonamide as a Directed Metalation Group (DMG) in the synthesis of heterocyclic compounds. This methodology has broad applications in organic synthesis, particularly in constructing complex molecules with potential pharmaceutical applications Familoni, 2002.
Antibacterial Activity
Gein et al. (2015) explored the synthesis of pyrrolin-2-ones with a benzenesulfonamide moiety, showing antibacterial activity. This highlights the potential of benzenesulfonamide derivatives in developing new antibacterial agents Gein et al., 2015.
properties
IUPAC Name |
2-bromo-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrNO3S2/c1-9-6-7-19-13(9)11(16)8-15-20(17,18)12-5-3-2-4-10(12)14/h2-7,11,15-16H,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSDUQIXEFJRBIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C(CNS(=O)(=O)C2=CC=CC=C2Br)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrNO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)benzenesulfonamide |
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